Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZIOBTVAJBBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351071 | |

| Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122794-99-4, 79607-23-1 | |

| Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating its physical data, outlining relevant experimental protocols, and illustrating its synthetic pathway.

Core Physical and Chemical Data

This compound is a solid compound with the molecular formula C12H10BrNO3.[1] Its molecular weight is 296.12 g/mol .[1] While specific, experimentally determined values for the melting point, boiling point, and a comprehensive solubility profile in various solvents are not consistently reported in the available literature, this guide provides standardized protocols for their determination.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C12H10BrNO3 | [1] |

| Molecular Weight | 296.12 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 122794-99-4 | [1] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the apparatus alongside a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination

Understanding the solubility of a compound is essential for its purification, formulation, and biological testing. The following protocol outlines a systematic approach to determining the solubility of an organic compound in various solvents.

Methodology:

-

Solvent Selection: A range of common laboratory solvents should be used, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

-

Procedure:

-

To a small test tube, add approximately 10-20 mg of the compound.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while continuously agitating or vortexing the mixture.

-

Observe for dissolution. A compound is generally considered "soluble" if it completely dissolves to form a clear solution at a concentration of at least 50 mg/mL.

-

If the compound does not dissolve at room temperature, gentle heating may be applied to assess for temperature-dependent solubility.

-

The results should be recorded qualitatively (e.g., soluble, sparingly soluble, insoluble) for each solvent.

-

Synthesis Pathway

This compound is a valuable intermediate in organic synthesis. The following diagram illustrates a common synthetic route to this compound.

Caption: Synthesis of this compound.

Experimental Workflow for Compound Characterization

The logical workflow for the physical and structural characterization of a newly synthesized batch of this compound is outlined below.

Caption: Workflow for the characterization of a chemical compound.

References

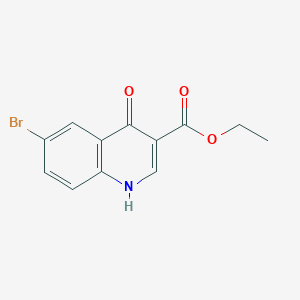

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate molecular structure

An In-depth Technical Guide to Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure, properties, and synthesis of this compound, a key intermediate in pharmaceutical development.[1] Quinolone derivatives are of significant interest to medicinal chemists due to their diverse biological activities, including potential applications as anticancer, antiviral, and antimalarial agents.[2]

Molecular Structure and Properties

This compound is a halogenated heterocyclic compound.[3] The core of the molecule is a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The structure is characterized by a bromine atom substituted at the 6-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. The compound exists as a solid at room temperature.[3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Empirical Formula | C₁₂H₁₀BrNO₃ | [3][4] |

| Molecular Weight | 296.12 g/mol | [3][4][5] |

| CAS Number | 122794-99-4 | [3] |

| Appearance | Solid | [3] |

| InChI | 1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | [3] |

| InChI Key | IVZIOBTVAJBBAS-UHFFFAOYSA-N | [3] |

| SMILES String | CCOC(=O)c1cnc2ccc(Br)cc2c1O | [3] |

Molecular Visualization

The 2D chemical structure of this compound is depicted below. This visualization highlights the arrangement of the quinoline core and its substituents.

Caption: 2D structure of this compound.

Experimental Protocols

This section details a common synthesis method and standard analytical techniques used for the characterization of the title compound.

Synthesis Protocol

A documented method for synthesizing this compound involves a two-step process starting from 4-bromoaniline.[6]

Step 1: Synthesis of 4-bromophenyl ammonia vinyl diethyl malonate

-

A mixture of 4-bromoaniline (10.0g, 58.0mmol) and diethyl ethoxymethylenemalonate (13.8g, 63.8mmol) is prepared.[6]

-

The mixture is heated to reflux for 1 hour.[6]

-

After the reaction, the solution is cooled to room temperature.[6]

-

The cooled solution is poured into n-hexane (300mL) to precipitate the product.[6]

-

The resulting white solid is collected by filtration, washed with n-hexane, and dried.[6]

Step 2: Synthesis of this compound

-

The intermediate from Step 1, 4-bromophenyl ammonia vinyl diethyl malonate (6.0g, 17.5mmol), is added to diphenyl ether (60mL).[6]

-

This reaction mixture is heated to reflux for 1 hour to induce cyclization.[6]

-

Following the reflux period, the solution is allowed to cool to room temperature.[6]

-

The product is precipitated by adding n-hexane (200mL).[6]

-

The final product, a white solid, is isolated by filtration and washed with n-hexane.[6]

The logical flow for this synthesis is outlined in the diagram below.

Caption: Workflow for the synthesis of the title compound.

Analytical Characterization

The identity and purity of the synthesized compound are typically confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the number and types of hydrogen atoms in the molecule. The spectrum would show characteristic signals for the aromatic protons on the quinoline ring, the ethyl group (a quartet and a triplet), and the hydroxyl proton.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. Distinct peaks would be expected for each unique carbon atom, including those in the aromatic rings, the carbonyl group, and the ethyl ester.

-

-

Infrared (IR) Spectroscopy:

-

This technique identifies the functional groups present in the molecule. Key expected absorptions include a broad peak for the O-H stretch of the hydroxyl group, C=O stretching for the ester, C=C and C=N stretching for the quinoline ring, and C-Br stretching.

-

-

Mass Spectrometry (MS):

-

MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 296.12 g/mol .[3][4][5] The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the M+ peak.

-

Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and materials science.[1]

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, particularly those being investigated for antibacterial properties.[1]

-

Biochemical Research: The compound is utilized in studies involving enzyme inhibition and receptor binding, which are fundamental to understanding biological pathways and discovering new therapeutic strategies.[1]

-

Agrochemicals and Materials: It also finds application in the creation of fungicides and herbicides, as well as in the development of specialized polymers and coatings.[1]

References

- 1. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 2. Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3 [idr.nitk.ac.in]

- 3. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR 122794-99-4 [sigmaaldrich.com]

- 4. GSRS [precision.fda.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

Technical Guide: Spectral and Synthetic Profile of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds.[1][2] Due to the limited availability of public domain experimental spectral data, this guide presents predicted spectral information based on established principles of NMR, IR, and mass spectrometry, alongside a detailed experimental protocol for its synthesis.

Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.5 | Singlet (broad) | 1H | -OH |

| ~8.50 | Singlet | 1H | H2 |

| ~8.10 | Doublet | 1H | H5 |

| ~7.85 | Doublet of Doublets | 1H | H7 |

| ~7.60 | Doublet | 1H | H8 |

| ~4.30 | Quartet | 2H | -OCH₂CH₃ |

| ~1.35 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C=O (ester) |

| ~175.0 | C4-OH |

| ~145.0 | C8a |

| ~140.0 | C2 |

| ~135.0 | C7 |

| ~128.0 | C5 |

| ~125.0 | C4a |

| ~120.0 | C6 |

| ~118.0 | C8 |

| ~108.0 | C3 |

| ~61.0 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (intramolecular hydrogen bonding) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1640 | Strong | C=C stretch (quinoline ring) |

| ~1600 | Strong | C=C stretch (quinoline ring) |

| ~1240 | Strong | C-O stretch (ester) |

| ~830 | Strong | C-H bend (out-of-plane, aromatic) |

| ~780 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 295/297 | High | [M]⁺ (presence of Br isotope) |

| 250/252 | Medium | [M - OCH₂CH₃]⁺ |

| 222/224 | Medium | [M - COOCH₂CH₃]⁺ |

| 194 | Low | [M - Br - CO]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is a multi-step process that can be achieved via a Gould-Jacobs reaction.[3]

Step 1: Condensation of 4-bromoaniline with Diethyl (ethoxymethylene)malonate

A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol produced during the reaction is removed by distillation.

Step 2: Thermal Cyclization

The intermediate adduct from Step 1 is added in portions to a preheated solution of diphenyl ether at 240-250 °C. This mixture is maintained at this temperature for 30-60 minutes to facilitate the cyclization reaction.

Step 3: Isolation and Purification

After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, which is the crude this compound, is collected by filtration. The solid is then washed with petroleum ether to remove residual diphenyl ether and other impurities. The final product is obtained as a white solid.

Spectroscopic Analysis Methodologies

The following are general protocols for the spectroscopic analysis of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is analyzed using the KBr pellet technique. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, and the mass-to-charge ratio (m/z) of the resulting fragments is analyzed.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic pathway for this compound.

Biological Context and Potential Applications

While this compound is primarily a synthetic intermediate, the 4-hydroxyquinoline-3-carboxylate scaffold is present in various biologically active molecules. Derivatives of this core structure have been investigated for a range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5] The title compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Further research may explore the direct biological activities of this compound or its utility in the development of novel drug candidates.

References

- 1. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 2. researchgate.net [researchgate.net]

- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is a crucial intermediate in the synthesis of a variety of bioactive molecules, finding significant application in pharmaceutical research and development. Its quinoline scaffold is a key feature in numerous therapeutic agents, including those with antimicrobial and anticancer properties. A thorough understanding of its solubility and stability is paramount for its effective utilization in drug discovery, formulation development, and process chemistry. This technical guide provides a comprehensive overview of the available data and standardized methodologies for evaluating the solubility and stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 122794-99-4 | N/A |

| Molecular Formula | C₁₂H₁₀BrNO₃ | N/A |

| Molecular Weight | 296.12 g/mol | N/A |

| Appearance | Buff-colored powder | N/A |

| Melting Point | > 300 °C | N/A |

| Storage Conditions | 0-8°C | N/A |

Solubility Profile

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, based on the general characteristics of quinoline derivatives and available information on structural analogs, a qualitative solubility profile can be inferred. For a closely related analog, 6-bromoquinoline, solubility has been reported in several organic solvents.

Qualitative Solubility Data of a Structural Analog (6-Bromoquinoline)

| Solvent | Qualitative Solubility |

| Acetone | Soluble |

| Acetonitrile | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Tetrahydrofuran (THF) | Soluble |

Note: This data is for the analog 6-bromoquinoline and should be used as a general guideline. Experimental verification for this compound is recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following equilibrium solubility method is recommended.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, acetone)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A reverse-phase C18 column is often a good starting point for quinoline derivatives.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the samples accurately.

-

-

Data Reporting:

-

Express the solubility in terms of mg/mL or mol/L.

-

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] First isolated from coal tar in 1834, quinoline's versatile structure has led to a vast array of derivatives with a wide spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Among these, derivatives featuring a carboxylate group at the 3-position have emerged as a particularly fruitful area of research. The electronic properties and substitution potential of the quinoline-3-carboxylate core have enabled the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the discovery and historical evolution of quinoline-3-carboxylate derivatives, detailing key synthetic milestones, presenting quantitative biological data, and illustrating relevant experimental and biological pathways.

Discovery and Historical Synthesis

The story of quinoline-3-carboxylate derivatives is intrinsically linked to the broader history of quinoline synthesis, a field that saw rapid development in the late 19th century.[5] While early methods like the Skraup (1880) and Friedländer (1882) syntheses provided access to the basic quinoline scaffold, the specific introduction of a carboxylate at the 3-position was elegantly achieved through the Gould-Jacobs reaction , first reported in 1939.[5][6][7][8] This reaction has become a cornerstone for the synthesis of 4-hydroxyquinoline-3-carboxylate esters and is considered a pivotal moment in the history of this compound class.

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative. The reaction proceeds through an anilidomethylenemalonate intermediate, which then undergoes a thermal cyclization at high temperatures (typically >250 °C) to form the 4-hydroxyquinoline-3-carboxylate ester.[8][9] Subsequent hydrolysis (saponification) of the ester yields the corresponding carboxylic acid, which can then be decarboxylated if desired to produce a 4-hydroxyquinoline.[10]

The discovery of this reaction was significant as it provided a reliable and versatile route to quinolones with a crucial carboxylic acid handle at the C3 position, opening the door for further derivatization and biological screening.[8] Many early quinolone antibiotics were synthesized using this fundamental methodology.[8]

Evolution of Synthetic Methods

While the Gould-Jacobs reaction remains a staple, the harsh conditions required for thermal cyclization can limit its applicability for sensitive substrates.[8] This has driven the evolution of synthetic methodologies towards milder and more efficient processes. Modern advancements include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields by efficiently reaching the high temperatures required for cyclization while minimizing thermal decomposition.[9][11]

-

Vilsmeier-Haack Reaction: This approach allows for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides. The aldehyde can then be oxidized to the corresponding carboxylic acid, providing a versatile entry point to various 3-substituted quinolines.[12]

-

Transition Metal Catalysis: Modern organic synthesis has introduced numerous transition-metal-catalyzed reactions for constructing the quinoline core, sometimes offering novel pathways to substituted quinoline-3-carboxylates under milder conditions.[5]

Experimental Protocols

To provide a practical understanding, this section details the experimental procedures for both a classical and a modern approach to synthesizing quinoline-3-carboxylate derivatives.

Protocol 1: Classical Gould-Jacobs Synthesis (Thermal)

This protocol describes a general procedure for the synthesis of ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.

Step 1: Condensation

-

In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring in an oil bath at 110-120 °C for 2 hours. Ethanol is evolved during this step.

-

After cooling, the resulting crude anilidomethylenemalonate intermediate often solidifies and can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

Place the crude intermediate from Step 1 into a flask containing a high-boiling solvent, such as diphenyl ether or Dowtherm A (approx. 5-10 mL per gram of intermediate).

-

Heat the mixture to a vigorous reflux (approximately 250-260 °C) under a nitrogen atmosphere for 30-60 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product should precipitate from the solution.

-

Add a non-polar solvent like hexane or cyclohexane to facilitate complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum. The product, ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate, can be further purified by recrystallization from ethanol or acetic acid.[13]

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis

This protocol provides a more rapid synthesis of a 4-hydroxyquinoline-3-carboxylate ester.

Materials & Setup:

-

Aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)

-

Microwave vial equipped with a magnetic stir bar

-

Microwave synthesis system

Procedure:

-

Add the aniline (e.g., 2.0 mmol) and DEEM (e.g., 6.0 mmol) to the microwave vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the mixture to 250 °C and hold for 10 minutes. The reaction will generate significant internal pressure.[11]

-

After the reaction, cool the vial to room temperature. A precipitate of the product should form.

-

Filter the solid product and wash with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove excess DEEM.

-

Dry the resulting solid under vacuum. The product is typically of high purity (>95%).[11]

Biological Activity and Quantitative Data

The quinoline-3-carboxylate scaffold has proven to be a versatile template for developing inhibitors of various enzymes and compounds with potent antiproliferative activity. The carboxylic acid or ester group often serves as a key interaction point within the target protein's active site.

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Several quinoline-3-carboxylate derivatives have been identified as potent inhibitors of protein kinases, notably Protein Kinase CK2.[3][4]

Table 1: Inhibitory Activity of Quinoline-3-Carboxylic Acid Derivatives against Protein Kinase CK2

| Compound ID | Substituents | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5b | R1=NH₂, R3=OCH₃ | 1.2 | [1] |

| 5c | R1=NH₂, R3=Br | 0.7 | [1] |

| 3k | R1=Cl, Benzo[h] fused | 1.5 | [1] |

| 5k | R1=NH₂, Benzo[h] fused | 0.65 | [1] |

Data from in vitro kinase assays.[1]

Sirtuin Inhibition

Sirtuins are NAD⁺-dependent deacetylases that play crucial roles in metabolism and cellular stress responses. SIRT3, a mitochondrial sirtuin, is a target for cancer therapy.[14]

Table 2: Inhibitory Activity of Quinoline-4-Carboxylic Acid Derivatives against Sirtuins

| Compound ID | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| P6 | SIRT3 | 7.2 | [15] |

| P6 | SIRT1 | 32.6 | [15] |

| P6 | SIRT2 | 33.5 | [15] |

Compound P6 is a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, demonstrating selectivity for SIRT3.[15]

Antiproliferative Activity

The ability of quinoline-3-carboxylate derivatives to inhibit key cellular enzymes often translates into potent antiproliferative activity against various cancer cell lines.

Table 3: Antiproliferative Activity of Quinoline-3-Carboxylate Derivatives

| Compound ID | Cell Line | Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 4k | K562 (Leukemia) | Antiproliferative | 0.28 | [16] |

| 4m | K562 (Leukemia) | Antiproliferative | 0.28 | [16] |

| 4m | MCF-7 (Breast Cancer) | Antiproliferative | 0.33 | [16] |

| 4n | MCF-7 (Breast Cancer) | Antiproliferative | 0.33 | [16] |

| 2f | MCF-7, K562 | Antiproliferative | Micromolar | [17] |

| 2l | MCF-7, K562 | Antiproliferative | Micromolar |[17] |

Signaling Pathways

The biological effects of quinoline-3-carboxylate derivatives are mediated through their interaction with specific signaling pathways. The inhibition of a central kinase like CK2, for example, can have widespread downstream effects on cell survival, proliferation, and apoptosis.

Protein Kinase CK2 Signaling Pathway

Protein Kinase CK2 is a constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, making it a central node in cellular signaling.[2][18] It is a key driver of cell proliferation and survival and is often overexpressed in cancer. CK2 exerts its pro-survival effects by modulating several major signaling cascades, including PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[18][19] Inhibition of CK2 by a quinoline-3-carboxylate derivative blocks these downstream effects, leading to cell cycle arrest and apoptosis.

Conclusion

From the foundational Gould-Jacobs reaction in 1939 to the development of highly potent and selective enzyme inhibitors in the 21st century, the history of quinoline-3-carboxylate derivatives showcases a remarkable evolution in synthetic chemistry and drug discovery. The core scaffold's adaptability has allowed researchers to fine-tune molecular properties to achieve desired biological effects, leading to a wealth of compounds with significant therapeutic potential. The detailed synthetic protocols, extensive quantitative data, and understanding of the underlying signaling pathways presented in this guide underscore the enduring importance of this chemical class. As synthetic methodologies continue to advance and our understanding of complex biological networks deepens, the quinoline-3-carboxylate scaffold is poised to remain a valuable and productive platform for the development of novel therapeutics for years to come.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. iipseries.org [iipseries.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. ablelab.eu [ablelab.eu]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]

- 17. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

The Biological Versatility of Quinoline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry and drug discovery. Its unique structural and electronic properties have made it a privileged pharmacophore, leading to the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the primary biological activities of quinoline derivatives, with a focus on their anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. We delve into their mechanisms of action, present quantitative data from key studies, detail experimental protocols for activity assessment, and visualize complex biological pathways and workflows.

Core Biological Activities and Mechanisms of Action

Quinoline derivatives exhibit a remarkable range of pharmacological effects, attributable to their ability to interact with various biological targets. The key activities are summarized below:

-

Anticancer Activity: Many quinoline-based compounds have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. A primary mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer. Notably, quinoline derivatives can act as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor.[1] By blocking the ATP-binding sites of these kinases, they disrupt downstream signaling cascades like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.[1]

-

Antimalarial Activity: Quinoline-containing compounds have historically been pivotal in the fight against malaria.[2][3] The mechanism of action for classic quinoline antimalarials like chloroquine is believed to involve the disruption of hemoglobin digestion in the malaria parasite, Plasmodium falciparum.[2][3] The parasite degrades hemoglobin in its acidic food vacuole, releasing toxic free heme. This heme is normally detoxified by polymerization into hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole and is thought to interfere with this heme polymerization process, leading to a buildup of toxic heme that kills the parasite.[2][4]

-

Antimicrobial Activity: The quinoline core is a key feature of several important antibacterial and antifungal agents. Fluoroquinolones, a major class of synthetic antibacterial agents, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[5][6] By inhibiting these enzymes, they induce lethal DNA damage in bacteria. The antimicrobial spectrum and potency of quinoline derivatives can be significantly influenced by the nature and position of various substituents on the quinoline ring.[3][7]

-

Anti-inflammatory Activity: Certain quinoline derivatives have been shown to possess potent anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9][10] The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][11] By suppressing the activation of NF-κB, these quinoline compounds can effectively reduce the production of inflammatory mediators.[8][12]

Quantitative Data on Biological Activities

The following tables summarize the in vitro activity of representative quinoline derivatives against various targets.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 65 | Lung, Colon, Liver, Stomach | Cytotoxicity | 0.03 - 1.24 | [13] |

| Indole-quinoline 68 | HL-60, K-562, MOLT-4, RPMI-8226, SR | Cytotoxicity | 0.09 - 0.42 | [13] |

| Pyrimido[4,5-b]quinolines (70-76) | MCF-7 (Breast) | Cytotoxicity | 48.54 - 70.33 | [13] |

| Quinolinyl-thiazole 6a | MDA-MB-231 (Breast) | Cytotoxicity | 1.415 ± 0.16 | [14] |

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound ID | Plasmodium falciparum Strain | Assay Type | IC50 (µM) | Reference |

| Quinolinyl thiourea 1 | Chloroquine-resistant | [3H]-Hypoxanthine uptake | 1.2 | [3] |

| 5-Aryl-8-aminoquinolines (2-4) | Not specified | Not specified | 0.005 - 0.008 | [3] |

| Quinoline-imidazole hybrid 72 | 3D7 (Chloroquine-sensitive) | Not specified | 0.10 | [1] |

| Quinoline derivatives | Not specified | Not specified | 0.014 - 5.87 (µg/mL) | [15] |

Table 3: Antimicrobial Activity of Quinoline Derivatives

| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |

| Quinoline-hydroxyimidazolium 7b | Staphylococcus aureus | Broth microdilution | 2 | [4][6][16] |

| Quinoline-hydroxyimidazolium 7b | Mycobacterium tuberculosis H37Rv | Broth microdilution | 10 | [4][6][16] |

| Quinoline-hydroxyimidazolium 7c/7d | Cryptococcus neoformans | Broth microdilution | 15.6 | [4][6][16] |

| Quinoline-pyrazole 13b | Shigella flexneri | Broth microdilution | 0.12 | [15] |

| Quinoline-pyrazole 13b | Aspergillus clavatus | Broth microdilution | 0.49 | [15] |

| N-methylbenzo[...]-quinolines 8 | Vancomycin-resistant E. faecium | Broth microdilution | 4 | [2] |

| 2-Sulfoether-4-quinolone 15 | Staphylococcus aureus | Broth microdilution | 0.8 (µM) | [2] |

| 1,2-dihydroquinoline carboxamides 35/36 | Mycobacterium tuberculosis H37Rv | Not specified | 0.39 / 0.78 | [2] |

Table 4: Anti-inflammatory Activity of Quinoline Derivatives

| Compound ID | Assay System | Target/Mediator | IC50 (µM) | Reference |

| 8-(Tosylamino)quinoline (8-TQ) | LPS-activated RAW264.7 cells | NO, TNF-α, PGE2 production | 1 - 5 | [8] |

| Quinoline Q3 | TNF-induced HeLa/NF-κB-Luc cells | NF-κB induced luciferase | ~5 | [9][17] |

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.

1. Materials and Reagents:

-

Desired cancer cell lines

-

Appropriate culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, antibiotics)

-

Test quinoline compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Sterile 96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline compounds. Include appropriate controls (vehicle control, untreated cells, and blank).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

[3H]-Hypoxanthine Incorporation Assay for Antimalarial Activity

This assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of its growth and replication.[5][8][16][18]

1. Materials and Reagents:

-

Plasmodium falciparum culture (synchronized to the ring stage)

-

Human red blood cells (RBCs)

-

Complete culture medium (hypoxanthine-free)

-

Test quinoline compounds

-

[3H]-Hypoxanthine

-

96-well microtiter plates

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Cell harvester and scintillation counter

2. Procedure:

-

Compound Plating: Prepare serial dilutions of the quinoline compounds in the 96-well plates.

-

Parasite Addition: Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

-

Incubation: Incubate the plates in a gassed, humidified chamber at 37°C for 24 hours.

-

Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 24-48 hours.[13][18]

-

Harvesting: Lyse the cells (e.g., by freeze-thawing) and harvest the contents of each well onto a filter mat using a cell harvester.

-

Scintillation Counting: Measure the radioactivity on the filter mat using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the drug concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.[1][19]

1. Materials and Reagents:

-

Test microbial strains (bacteria or fungi)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test quinoline compounds

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Incubator

2. Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension adjusted to the 0.5 McFarland standard.

-

Serial Dilution: Perform two-fold serial dilutions of the quinoline compound in the broth directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizations: Signaling Pathways and Experimental Workflows

Anticancer Mechanism: Inhibition of RTK Signaling

Caption: Quinoline derivatives inhibit EGFR, VEGFR, and c-Met signaling pathways.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

Caption: Quinoline derivatives inhibit the NF-κB inflammatory signaling pathway.

Experimental Workflow: Bioactivity Screening

Caption: General workflow for screening and identifying bioactive quinoline compounds.

Logical Relationship: Structure-Activity Relationship (SAR)

Caption: Structure-activity relationships of quinoline derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

The Versatile Scaffold: A Technical Guide to the Research Applications of Bromo-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to interact with various biological targets have led to the development of numerous therapeutic agents and functional materials. The strategic introduction of a bromine atom onto the quinoline core provides a powerful tool for modulating the physicochemical and biological properties of the resulting molecule. The bromo-substituent can enhance biological activity through favorable interactions with target proteins, improve pharmacokinetic profiles, and serve as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions. This technical guide provides an in-depth overview of the current research applications of bromo-substituted quinolines, with a focus on their potential in oncology, infectious diseases, neurological disorders, and materials science.

Anticancer Applications

Bromo-substituted quinolines have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. The position and number of bromine substituents, along with other functional groups on the quinoline scaffold, play a crucial role in determining their cytotoxic efficacy and mechanism of action.

Antiproliferative Activity

Numerous studies have demonstrated the potent antiproliferative effects of bromo-substituted quinolines against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several key compounds are summarized in the table below.

| Compound Name | Structure | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 12.3 | [1] | |

| HeLa (Human Cervix Carcinoma) | - | |||

| HT29 (Human Colon Carcinoma) | - | |||

| 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 25.6 | [1] | |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | HeLa, HT29, C6 | - | [2] | |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | - | [3] | |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | - | [3] | |

| 6,8-Dibromo-5-nitroquinoline | C6, HT29, HeLa | - | [3] |

Note: Specific IC50 values for all cell lines were not always available in the provided search results. The table reflects the data that could be extracted.

Mechanisms of Action

The anticancer activity of bromo-substituted quinolines is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer progression.

-

Topoisomerase Inhibition: Certain bromo-hydroxyquinolines have been shown to inhibit topoisomerase I, an enzyme essential for DNA replication and repair.[1] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis.

-

Apoptosis Induction: The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Bromo-substituted quinolines have been shown to induce apoptosis, as evidenced by DNA laddering assays.[1]

Structure-Activity Relationships (SAR)

The antiproliferative activity of bromo-substituted quinolines is highly dependent on their substitution pattern. The following diagram illustrates the key structure-activity relationships observed.

Antimicrobial Applications

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Bromo-substituted quinolines have demonstrated promising activity against a range of bacterial pathogens.

Antibacterial Activity

The antibacterial efficacy of bromo-substituted quinolines is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 9-Bromo substituted indolizinoquinoline-5,12-diones | Escherichia coli ATCC25922 | 2 | [4] |

| Streptococcus pyogenes ATCC19615 | 2 | [4] | |

| Staphylococcus aureus ATCC25923 | 0.031 | [4] | |

| Methicillin-resistant S. aureus (MRSA) ATCC43300 | 0.063 | [4] | |

| 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides | Klebsiella Pneumonia | 0.80-1.00 | [5] |

| Salmonella typhi | 0.80-1.00 | [5] |

Structure-Activity Relationships (SAR)

Similar to their anticancer effects, the antimicrobial activity of bromo-substituted quinolines is influenced by their chemical structure. The introduction of a bromine atom, often in combination with other functional groups, can significantly enhance antibacterial potency.

Neurological Applications

The development of therapeutics for neurodegenerative disorders, such as Alzheimer's disease, is a major challenge in modern medicine. Bromo-substituted quinolines have been investigated for their potential to target key pathological pathways in these diseases.

Cholinesterase Inhibition

One of the primary therapeutic strategies for Alzheimer's disease is the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase), enzymes that break down the neurotransmitter acetylcholine. Certain bromo-substituted quinoline derivatives have shown good butyrylcholinesterase (BChE) inhibitory activity.[6]

| Compound Class | Enzyme | IC50 (µM) | Reference |

| 8-Hydroxyquinoline derivatives with bromine substitution | Butyrylcholinesterase (BChE) | Good inhibition | [6] |

| 2-arylethenylquinoline analogs | - | - | [6] |

| Thioflavin T-quinoline hybrids | Acetylcholinesterase (AChE) & BChE | 9.68 & 11.59 | [6] |

In Vivo Studies

In vivo studies using radiolabeled bromo-substituted compounds have been conducted to investigate their potential as imaging agents for muscarinic m2 receptors, which are selectively lost in Alzheimer's disease.[7] These studies suggest the potential of bromo-substituted quinolines in the development of diagnostic tools for neurodegenerative diseases.

Materials Science Applications

The unique photophysical properties of the quinoline scaffold have led to its exploration in the field of materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs).

Organic Light-Emitting Diodes (OLEDs)

Bromo-substituted quinolines have been utilized as fluorescent materials in the emissive layer of OLEDs. For instance, 5,7-dibromo-8-hydroxyquinoline has been investigated as a component in OLED devices. While specific performance metrics such as luminance and efficiency are still under investigation for many bromo-quinoline based OLEDs, related iridium(III) complexes with quinoline-based ligands have shown promising results, with one device exhibiting a maximum luminance of 2773 cd/m² and an external quantum efficiency of 1.2%.[8]

The following diagram illustrates the basic structure of an OLED incorporating a bromo-substituted quinoline derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of bromo-substituted quinolines.

Synthesis of Bromo-Substituted Quinolines

Synthesis of 5,7-Dibromo-8-hydroxyquinoline: [9][10]

-

Suspend 14.5 g of 8-hydroxyquinoline in 400 ml of water.

-

Prepare a solution of 32.3 g of bromine and 30 g of 8% aqueous hydrobromic acid in 30 ml of water.

-

Add the bromine solution dropwise to the 8-hydroxyquinoline suspension with stirring. The temperature of the reaction mixture will decrease.

-

Continue stirring for 30 minutes.

-

Collect the resulting fine yellow precipitate of 5,7-dibromo-8-hydroxyquinoline by filtration.

-

Wash the product with water and dry to obtain the final compound.

Anticancer Activity Assays

MTT Assay for Cell Viability:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the bromo-substituted quinoline compounds for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay:

-

Plate cells and treat with the test compounds as described for the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released.

DNA Laddering Assay for Apoptosis:

-

Treat cells with the bromo-substituted quinoline compounds for the desired time.

-

Harvest the cells and extract the genomic DNA using a DNA extraction kit.

-

Separate the DNA fragments by electrophoresis on a 1.5% agarose gel containing ethidium bromide.

-

Visualize the DNA fragments under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

The general workflow for evaluating the antiproliferative activity of these compounds is depicted below.

Antimicrobial Activity Assay

Broth Microdilution Method for MIC Determination:

-

Prepare a series of twofold dilutions of the bromo-substituted quinoline compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Bromo-substituted quinolines represent a versatile and highly promising class of compounds with a broad spectrum of research applications. Their potent anticancer and antimicrobial activities, coupled with their emerging potential in the diagnosis and treatment of neurological disorders and in the development of advanced materials, underscore the importance of continued research in this area. The ability to fine-tune their properties through synthetic modifications makes them attractive candidates for the development of novel drugs and functional materials. Further exploration of their mechanisms of action and in vivo efficacy will be crucial in translating their potential from the laboratory to clinical and industrial applications.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses and antibacterial activity of soluble 9-bromo substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 7. In vivo competition studies of Z-(-,-)-[125I]IQNP against 3-quinuclidinyl 2-(5-bromothienyl)-2-thienylglycolate (BrQNT) demonstrating in vivo m2 muscarinic subtype selectivity for BrQNT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5,7-DIBROMO-8-HYDROXYQUINOLINE | 521-74-4 [chemicalbook.com]

- 10. acgpubs.org [acgpubs.org]

An In-depth Technical Guide on the Mechanism of Action for Quinolone Family Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of quinolone antibiotics, a critical class of synthetic antibacterial agents. The document details the molecular interactions, enzymatic targets, and cellular consequences of quinolone activity, offering valuable insights for researchers and professionals involved in drug discovery and development.

Core Mechanism: Targeting Bacterial Type II Topoisomerases

Quinolone antibiotics exert their bactericidal effects by inhibiting the activity of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and recombination.[2][3][4]

The primary targets of quinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[3][5] However, this is a generalization, and the specific quinolone compound can also influence target preference.[6]

The key event in quinolone action is the formation of a ternary complex consisting of the quinolone, the topoisomerase enzyme, and bacterial DNA.[2][7] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate the strands, leading to the accumulation of double-strand DNA breaks.[2][7][8] These breaks trigger the SOS response, a DNA repair mechanism in bacteria, and ultimately lead to cell death if the damage is too extensive.[2][7]

Inhibition of DNA Gyrase

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process essential for relieving the torsional stress that arises during DNA replication and transcription. Quinolones bind to the complex of DNA gyrase and DNA, stabilizing the cleavage complex and preventing the re-ligation of the DNA strands.[3] This inhibition of DNA gyrase's supercoiling activity disrupts normal cellular processes that rely on appropriate DNA topology.

Inhibition of Topoisomerase IV

Topoisomerase IV, composed of two ParC and two ParE subunits, is primarily responsible for the decatenation (unlinking) of daughter chromosomes following DNA replication.[7] Similar to its action on DNA gyrase, quinolones trap topoisomerase IV in a covalent complex with cleaved DNA. This prevents the segregation of replicated chromosomes, leading to a halt in cell division and ultimately cell death.

Quantitative Analysis of Quinolone Activity

The potency of different quinolone compounds against their target enzymes is typically quantified by determining their 50% inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The following table summarizes the IC50 values for several common quinolones against DNA gyrase and topoisomerase IV from various bacterial species.

| Quinolone | Bacterium | Target Enzyme | IC50 (µg/mL) |

| Ciprofloxacin | Enterococcus faecalis | DNA Gyrase | 27.8[9] |

| Topoisomerase IV | 9.30[9] | ||

| Staphylococcus aureus | Topoisomerase IV | 3.0[10] | |

| Levofloxacin | Enterococcus faecalis | DNA Gyrase | 28.1[9] |

| Topoisomerase IV | 8.49[9] | ||

| Moxifloxacin | Staphylococcus aureus | Topoisomerase IV | 1.0[10] |

| Gemifloxacin | Staphylococcus aureus | Topoisomerase IV | 0.4[10] |

| Sitafloxacin | Enterococcus faecalis | DNA Gyrase | 1.38[9] |

| Topoisomerase IV | 1.42[9] | ||

| Sparfloxacin | Enterococcus faecalis | DNA Gyrase | 25.7[9] |

| Topoisomerase IV | 19.1[9] | ||

| Tosufloxacin | Enterococcus faecalis | DNA Gyrase | 11.6[9] |

| Topoisomerase IV | 3.89[9] | ||

| Gatifloxacin | Enterococcus faecalis | DNA Gyrase | 5.60[9] |

| Topoisomerase IV | 4.24[9] | ||

| WCK-1734 | Staphylococcus aureus | DNA Gyrase | 1.25[11] |

| Topoisomerase IV | 2.5 - 5.0[11] |

Visualizing the Mechanism of Action and Experimental Workflows

To further elucidate the complex interactions and processes involved in the quinolone mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. inspiralis.com [inspiralis.com]

- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

Role as a key scaffold in medicinal chemistry research.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole core, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. This technical guide delves into the pivotal role of the thiazole nucleus in drug discovery, offering a comprehensive overview of its applications in anticancer, antimicrobial, and anti-inflammatory research. This document provides structured data on the biological activities of thiazole derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity of Thiazole Derivatives

Thiazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical enzymes in cancer progression, such as protein kinases.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected thiazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |

| 4d | MDA-MB-231 (Breast) | 1.21 | [2] |

| 4b | MDA-MB-231 (Breast) | 3.52 | [2] |

| 3j | T47D (Breast) | 0.51 ± 0.15 | [3] |

| 3f | T47D (Breast) | 0.66 ± 0.38 | [3] |

| 3d | T47D (Breast) | 0.93 ± 0.51 | [3] |

| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [4] |

| 8 | MCF-7 (Breast) | 3.36 (µg/mL) | [5] |

| 7a | MCF-7 (Breast) | 4.75 (µg/mL) | [5] |

Key Signaling Pathways in Thiazole-Mediated Anticancer Activity

Several thiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6][7][8][9] Some thiazole derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling cascades.

B-RAFV600E Signaling Pathway: The BRAF gene is a proto-oncogene that, when mutated (e.g., V600E), leads to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell growth.[10][11][12][13] Thiazole-based inhibitors targeting B-RAFV600E have shown promise in melanoma treatment.

Antimicrobial Activity of Thiazole Derivatives

The thiazole ring is a key component of many antimicrobial agents. Its derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 16 | Escherichia coli | 1.56 - 6.25 | [14] |

| Pseudomonas aeruginosa | 1.56 - 6.25 | [14] | |

| Bacillus subtilis | 1.56 - 6.25 | [14] | |

| Staphylococcus aureus | 1.56 - 6.25 | [14] | |

| 3 | Various Bacteria | 230 - 700 | [15] |

| 8 | Various Fungi | 80 - 230 | [15] |

| 9 | Various Fungi | 60 - 230 | [15] |

| 12 | S. aureus, E. coli, A. niger | 125 - 150 | [16] |

| 13 | Various Bacteria & Fungi | 50 - 75 | [16] |

| 14 | Various Bacteria & Fungi | 50 - 75 | [16] |

Anti-inflammatory Activity of Thiazole Derivatives

Thiazole derivatives have also been investigated for their anti-inflammatory properties. They often exert their effects by inhibiting key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected thiazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values.

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| A1 | Hydrogen Peroxide Scavenging | 22 ± 0.08 | [17] |

| A2 | Nitric Oxide Scavenging | 20 ± 0.09 | [17] |

| 4e | α-amylase inhibition | 46.53 ± 0.56 | [18] |

| 4c | α-glucosidase inhibition | 33.13 ± 1.02 | [18] |

| 10-13 | In vivo Rat Paw Edema (% of Indomethacin) | 84 - 93% | [19] |

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses.[20][21][22][23][24] Dysregulation of this pathway is implicated in many inflammatory diseases. Certain thiazole derivatives can inhibit the activation of NF-κB.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key thiazole precursor and a general procedure for a common biological assay used to evaluate the anticancer activity of these compounds.

Synthesis of 2-Amino-4-arylthiazole Derivatives via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring.[25]

Materials:

-

Substituted acetophenone (1.0 eq)

-

Thiourea (1.2 eq)

-

Iodine (1.0 eq)

-

Ethanol

Procedure:

-

A mixture of the substituted acetophenone (1.0 eq), thiourea (1.2 eq), and iodine (1.0 eq) in ethanol is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the reaction mixture is cooled to room temperature.

-

The mixture is then poured into ice-cold water.

-

The solid product that precipitates is collected by filtration.

-

The crude product is washed with a dilute solution of sodium thiosulfate to remove excess iodine, followed by washing with water.

-

The solid is then dried and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-arylthiazole derivative.

General Protocol for MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[26]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Thiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the thiazole derivative in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

Conclusion

The thiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a wide array of clinically used drugs and numerous compounds under investigation underscores its significance in the development of novel therapeutic agents. The ability to readily synthesize and functionalize the thiazole ring allows for the generation of large libraries of compounds for screening against various biological targets. The data and protocols presented in this guide aim to provide a solid foundation for researchers and scientists working in the field of drug discovery and development, facilitating further exploration of the vast potential of thiazole derivatives in addressing unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. biorbyt.com [biorbyt.com]

- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. BRAF gene signaling pathway [pfocr.wikipathways.org]

- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijast.thebrpi.org [ijast.thebrpi.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. jpionline.org [jpionline.org]

- 26. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, a key intermediate in drug discovery and organic synthesis, utilizing the Gould-Jacobs reaction.[1]

Introduction